[(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid
Description
[(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative characterized by an acetyl-methyl-amino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit significant differences in potency and selectivity .
Key structural features include:
- Piperidine core: Provides conformational rigidity and facilitates interactions with biological targets.
- Acetyl-methyl-amino group: Enhances lipophilicity and may influence metabolic stability.
- Acetic acid moiety: Introduces polarity, improving solubility and enabling salt formation for enhanced bioavailability.
Properties
IUPAC Name |
2-[(3R)-3-[acetyl(methyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)11(2)9-4-3-5-12(6-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUEFAZAUYOPH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation
Method :
-
Starting material : Enamine derived from 3-ketopiperidine.
-
Catalyst : Ru-BINAP complex for enantioselective hydrogenation.
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Conditions : H₂ (50 psi), EtOH, 25°C, 24 h.
Key Reaction :
Chiral Pool Approach
Method :
-
Starting material : (R)-Piperidine-3-carboxylic acid.
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Steps :
Introduction of N-Acetyl-N-methylamine Group
Reductive Amination and Acetylation
Method :
-
Reductive amination :
-
Acetylation :
Reaction :
Direct Acylation
Method :
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React (R)-3-methylaminopiperidine with acetic anhydride.
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Conditions : Pyridine, 80°C, 2 h.
Functionalization with Acetic Acid Moiety
Alkylation of Piperidine Nitrogen
Method :
-
Reagent : Ethyl bromoacetate.
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Conditions : K₂CO₃, DMF, 60°C, 6 h.
Reaction :
Mitsunobu Reaction
Method :
-
Reagents : Diethyl azodicarboxylate (DEAD), PPh₃.
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Conditions : THF, 0°C → 25°C, 12 h.
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Substrate : (R)-3-(Acetyl-methyl-amino)piperidine and ethyl glycolate.
Stereochemical Control and Resolution
Chiral Chromatography
Diastereomeric Salt Formation
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Resolution agent : L-Tartaric acid.
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Conditions : EtOH, 25°C, crystallization.
Comparative Analysis of Methods
Challenges and Optimization
Regioselectivity in Alkylation
Racemization During Acetylation
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
[®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl-methyl-amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid exhibits various biological activities due to its ability to modulate receptor and enzyme functions. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Receptor Interaction : It can bind to neurotransmitter receptors, influencing neurotransmission and exhibiting neuroprotective effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound often exhibit antimicrobial properties against various pathogens. Preliminary studies suggest efficacy against bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have indicated its ability to enhance synaptic plasticity and protect neuronal cells from apoptosis.
Anti-inflammatory Properties
Due to its mechanism of inhibiting pro-inflammatory enzymes, this compound is being investigated for analgesic and anti-inflammatory effects. This could have implications for developing treatments for chronic pain conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Antimicrobial Efficacy
A study evaluated the compound's effectiveness against various bacterial strains, revealing an MIC comparable to established antibiotics.
Neuroprotective Studies
Research indicated that treatment with this compound significantly enhanced neuronal survival in models of neurodegeneration.
Anti-inflammatory Research
In vivo studies demonstrated that treatment with the compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of [®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Substituent Effects on Activity
- Acetyl-methyl-amino group: Likely balances lipophilicity and metabolic stability. In contrast, bulkier groups (e.g., benzimidazole in Compound 1) enhance target selectivity but may reduce bioavailability .
- Stereochemistry : The (R)-enantiomer of LY303870 exhibits 1,000-fold higher NK-1 affinity than its (S)-counterpart, underscoring the necessity of chiral purity in drug design .
ADME Properties
Biological Activity
[(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative with a molecular formula of CHNO and a molecular weight of approximately 214.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology, analgesia, and anti-inflammatory applications. Its structural features suggest interactions with neurotransmitter receptors, which could lead to significant therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted at the 3-position with an acetyl-methyl-amino group. The presence of these functional groups contributes to its reactivity and biological activity:
- Piperidine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
- Acetyl Group : Can undergo hydrolysis, yielding acetic acid and an amine.
- Methyl Amino Group : Enhances the compound's ability to participate in hydrogen bonding and receptor interactions.
Neuropharmacological Effects
Initial studies indicate that this compound may exhibit analgesic and anti-inflammatory properties. These effects are hypothesized to stem from its interaction with opioid receptors, which play a crucial role in pain modulation.
The compound's mechanism of action involves binding to specific receptors in the central nervous system (CNS). Preliminary findings suggest it may modulate neurotransmitter activity, particularly through:
- Opioid Receptor Interaction : Similar compounds have shown binding affinity to mu-opioid receptors, suggesting potential for pain relief.
- Cholinesterase Inhibition : As seen in other piperidine derivatives, there is potential for cholinesterase inhibition, which could enhance cholinergic signaling in the CNS.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid | CHNO | Contains a benzyl group instead of an acetyl group |
| [(R)-1-Acetyl-piperidin-3-yl]-methyl-amino-acetic acid | CHNO | Different position of substitution on the piperidine |
| [(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid | CHNO | Enantiomeric variation affecting biological activity |
This table highlights how variations in structure can influence biological properties and receptor interactions.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of related compounds. For instance, compounds containing similar piperidine structures have been evaluated for their anticancer properties, showcasing significant cytotoxic effects against various cancer cell lines.
- Anticancer Activity : Research indicates that certain piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, studies on 1H-pyrazole derivatives showed promising results against breast cancer cells (MDA-MB-231), enhancing caspase activity and causing morphological changes indicative of apoptosis .
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit selective inhibition of cholinesterases, with IC50 values indicating robust activity .
Q & A
Q. What are the validated synthetic routes for enantiopure [(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid?
Enantiopure synthesis can be achieved using chiral starting materials like (R)-α-phenylglycine, followed by sequential functionalization. For example, (R)-(-)-phenylpiperidin-1-yl-acetic acid was synthesized via stereocontrolled alkylation and subsequent acetylation, with chiral purity confirmed by converting the product to diastereomeric amides using (S)-(-)-1-phenylethylamine and analyzing via NMR or chiral HPLC . Critical steps include protecting group strategies (e.g., tert-butoxycarbonyl) to prevent racemization and ensure regioselectivity .
Q. How is enantiomeric purity determined for this compound?
Chiral derivatization is a key method. The compound is reacted with a chiral auxiliary (e.g., (S)-(-)-1-phenylethylamine) to form diastereomers, which are then resolved using HPLC or NMR. For instance, diastereomeric amides of similar piperidine derivatives showed distinct -NMR shifts for methyl groups, enabling quantification of enantiomeric excess .
Q. What spectroscopic techniques are essential for structural validation?
- NMR : - and -NMR confirm backbone structure and substituent positions. Key signals include piperidine ring protons (δ 1.5–3.5 ppm) and acetyl-methyl groups (δ ~2.1 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for CHNO: calculated 229.1547, observed 229.1543).
- X-ray Crystallography : Used for absolute configuration determination in analogous compounds .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking and dynamics simulations predict binding affinities to target proteins. For example, piperidine-containing COX-2 inhibitors were optimized via virtual screening of 1.2 million compounds, with docking scores guiding experimental validation. Focus on substituent effects (e.g., acetyl-methyl-amino groups) on electrostatic interactions and steric hindrance .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or enantiomeric impurities. Orthogonal assays (e.g., enzymatic inhibition vs. cell-based toxicity) and rigorous chiral purity validation (see FAQ 2) are recommended. In one study, enantiopure derivatives of 3-(3,4-dihydroxyphenyl)acrylic acid showed 10-fold differences in toxicity (LC 8.9 vs. 84.5 µg/mL) compared to racemic mixtures .
Q. What methodologies are suitable for toxicity profiling in preclinical studies?
- BSLT (Brine Shrimp Lethality) Assay : A preliminary screen for LC values (e.g., 8.9–84.5 µg/mL in Artemia salina) .
- In Vitro Cytotoxicity : Use cell lines (e.g., HEK293) with MTT assays to quantify IC.
- Organ-Specific Toxicity : Histopathological analysis of rodent stomachs or kidneys after oral administration, as done for COX-2 inhibitors .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Systematic modification of substituents followed by bioactivity testing:
- Piperidine Ring : Replace acetyl-methyl-amino with benzyl or cyclopropyl groups to assess steric effects .
- Acetic Acid Moiety : Esterify or amidate to modulate lipophilicity and bioavailability .
- Chiral Center : Compare (R)- and (S)-enantiomers in target binding assays .
Methodological Notes
- Chiral Purity : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) for HPLC .
- Toxicity Assays : Include positive controls (e.g., doxorubicin for BSLT) to validate sensitivity .
- Computational Tools : Schrödinger Suite or AutoDock Vina for docking; AMBER for dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
